molecular formula C9H14N2O3S B13878560 N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide

Cat. No.: B13878560
M. Wt: 230.29 g/mol
InChI Key: QWNFSTCKGGOQQJ-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide is a chemical compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a hydroxy-substituted isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide typically involves the reaction of 2-amino-2-methylpropan-1-ol with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
  • N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
  • N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-sulfonamide

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyridine ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-9(2,7-12)11-15(13,14)8-4-3-5-10-6-8/h3-6,11-12H,7H2,1-2H3

InChI Key

QWNFSTCKGGOQQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CN=CC=C1

Origin of Product

United States

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